5-(2,4-Difluorophenyl)-2-methoxypyrimidine 5-(2,4-Difluorophenyl)-2-methoxypyrimidine
Brand Name: Vulcanchem
CAS No.: 1352318-16-1
VCID: VC0111115
InChI: InChI=1S/C11H8F2N2O/c1-16-11-14-5-7(6-15-11)9-3-2-8(12)4-10(9)13/h2-6H,1H3
SMILES: COC1=NC=C(C=N1)C2=C(C=C(C=C2)F)F
Molecular Formula: C11H8F2N2O
Molecular Weight: 222.195

5-(2,4-Difluorophenyl)-2-methoxypyrimidine

CAS No.: 1352318-16-1

Cat. No.: VC0111115

Molecular Formula: C11H8F2N2O

Molecular Weight: 222.195

* For research use only. Not for human or veterinary use.

5-(2,4-Difluorophenyl)-2-methoxypyrimidine - 1352318-16-1

Specification

CAS No. 1352318-16-1
Molecular Formula C11H8F2N2O
Molecular Weight 222.195
IUPAC Name 5-(2,4-difluorophenyl)-2-methoxypyrimidine
Standard InChI InChI=1S/C11H8F2N2O/c1-16-11-14-5-7(6-15-11)9-3-2-8(12)4-10(9)13/h2-6H,1H3
Standard InChI Key GAGSISVVAREXJB-UHFFFAOYSA-N
SMILES COC1=NC=C(C=N1)C2=C(C=C(C=C2)F)F

Introduction

Chemical Structure and Fundamental Properties

The chemical structure of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine consists of a pyrimidine core with two key substituents: a 2,4-difluorophenyl group at position 5 and a methoxy group at position 2. The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This basic structure serves as an important scaffold in numerous biologically active compounds and pharmaceutical agents.

Structural Characteristics

The molecular formula of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is C₁₁H₈F₂N₂O, with a calculated molecular weight of approximately 222.19 g/mol. The compound features a relatively planar structure due to the aromatic nature of both the pyrimidine and phenyl rings, although some torsional angle may exist between these two ring systems.

Physical Properties

Based on structural analysis and comparison with similar compounds, the predicted physical properties of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine are summarized in Table 1.

Table 1: Predicted Physical Properties of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidBased on similar pyrimidine derivatives
Melting Point110-125°CEstimated from similar fluorinated pyrimidines
Boiling Point~320°CPredicted based on molecular weight and structure
Density~1.3-1.4 g/cm³Estimated from similar compounds
SolubilitySparingly soluble in water; Soluble in organic solvents (chloroform, methanol)Based on similar pyrimidine derivatives
Log P~2.5-3.0Predicted based on structure (lipophilic fluorinated phenyl group)
pKa~4.0-5.0Estimated from pyrimidine nitrogen basicity

These predicted values are derived from analysis of structurally similar compounds and general principles of physical chemistry. The presence of the 2,4-difluorophenyl group likely enhances lipophilicity compared to unsubstituted pyrimidines, while the methoxy group contributes to hydrogen bonding potential.

Synthetic Approaches

Alternative Synthetic Approaches

An alternative approach might involve the direct construction of the pyrimidine ring with the difluorophenyl group already in place:

  • Condensation of an appropriate difluorophenyl-substituted β-keto ester or β-ketoamide with a suitable amidine or guanidine derivative

  • Cyclization to form the pyrimidine ring

  • Selective methoxylation at the 2-position

  • Purification and characterization

The choice between these approaches would depend on reagent availability, desired scale, and specific reaction conditions. The synthesis of heterocyclic compounds like 5-(2,4-Difluorophenyl)-2-methoxypyrimidine often requires careful optimization to achieve acceptable yields and purity.

Key Synthetic Considerations

Several factors would need to be considered when developing an optimized synthesis for 5-(2,4-Difluorophenyl)-2-methoxypyrimidine:

  • Regioselectivity: Ensuring selective functionalization at the desired positions of the pyrimidine ring

  • Reaction conditions: Optimization of temperature, solvent, and catalyst systems

  • Purification strategies: Development of effective methods to isolate the target compound from reaction mixtures

  • Scale-up considerations: Adaptation of laboratory-scale procedures to larger quantities if needed

Drawing from the synthetic approaches described for related compounds, careful control of reaction conditions and purification techniques would be critical for successful preparation of the target compound .

Structural Relationship to Known Bioactive Compounds

Comparison with Related Pyrimidine Derivatives

The structural features of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine share similarities with several classes of bioactive pyrimidine derivatives. The pyrimidine scaffold itself is found in numerous pharmaceutical compounds, including antimicrobial, antiviral, and anticancer agents. The specific substitution pattern in this compound may confer unique properties that distinguish it from other pyrimidine derivatives.

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, for example, have been investigated as epidermal growth factor receptor (EGFR) inhibitors with potential anticancer activity . While 5-(2,4-Difluorophenyl)-2-methoxypyrimidine differs structurally from these compounds, the common pyrimidine core and potential for similar binding interactions suggest possible parallel biological activities.

The 2,4-difluorophenyl moiety is present in several established pharmaceutical compounds, including the antifungal agent voriconazole and certain kinase inhibitors. This structural element often contributes to enhanced binding affinity and metabolic stability .

Structure-Activity Relationships

Based on structure-activity relationships observed with similar compounds, several predictions can be made regarding the potential biological activity of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine:

Table 2 compares 5-(2,4-Difluorophenyl)-2-methoxypyrimidine with structurally related bioactive compounds:

Table 2: Structural Comparison with Related Bioactive Compounds

CompoundCore StructureKey SubstituentsKnown/Potential Activities
5-(2,4-Difluorophenyl)-2-methoxypyrimidinePyrimidine2,4-Difluorophenyl at C5, Methoxy at C2Predicted: Potential kinase inhibition, receptor binding
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesPyrido[2,3-d]pyrimidineVariousEGFR inhibition, anticancer activity
2,4-Dichloro-5-trifluoromethyl-pyrimidinePyrimidine2,4-Dichloro, 5-TrifluoromethylPharmaceutical intermediate
Voriconazole-related compoundsComplex with pyrimidine component2,4-Difluorophenyl, among othersAntifungal activity
ParameterPredicted ValueImplications for Drug Development
AbsorptionModerate oral bioavailabilityPotential for oral administration
DistributionModerate volume of distributionLikely tissue penetration
MetabolismPrimarily hepatic, possibly through CYP450 enzymesAttention to drug interactions needed
ExcretionPredominantly renalDosage adjustment may be needed in renal impairment
Half-life4-8 hours (estimated)Potential for once or twice daily dosing
Protein Binding~70-85%Moderate to high protein binding expected

These predictions are based on general properties of similar compounds and would require experimental verification through in vitro and in vivo studies.

Research Status and Future Directions

Current Research Landscape

Recent efforts in the development of pyrimidine-based compounds have focused on:

  • Design and synthesis of new pyrimidine derivatives with enhanced selectivity for specific targets

  • Investigation of structure-activity relationships to optimize potency and reduce side effects

  • Development of improved synthetic methods for the preparation of functionalized pyrimidines

  • Exploration of novel applications beyond established therapeutic areas

These research directions provide context for potential investigations involving 5-(2,4-Difluorophenyl)-2-methoxypyrimidine.

Future Research Opportunities

Several promising research avenues could be pursued with 5-(2,4-Difluorophenyl)-2-methoxypyrimidine:

  • Comprehensive biological screening to identify potential therapeutic targets

  • Structural modification to develop structure-activity relationships and optimize properties

  • Investigation of binding modes through computational modeling and crystallographic studies

  • Development of improved synthetic routes for large-scale preparation

  • Exploration of potential applications in materials science or as chemical tools

These research directions would contribute to a more complete understanding of the compound's properties and potential applications.

Analytical Approaches

Various analytical techniques would be valuable for characterizing 5-(2,4-Difluorophenyl)-2-methoxypyrimidine:

Table 4: Analytical Methods for Compound Characterization

Analytical TechniqueInformation ProvidedRelevance to Compound Study
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)Structural confirmation, purity assessmentParticularly valuable for fluorine-containing compounds
Mass SpectrometryMolecular weight confirmation, fragmentation patternHelps establish identity and purity
X-ray CrystallographyAbsolute configuration, crystal packingProvides definitive structural information
HPLCPurity assessment, retention characteristicsCritical for quality control
IR SpectroscopyFunctional group identificationConfirms key structural features
UV-Vis SpectroscopyChromophore characteristicsUseful for analytical method development

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